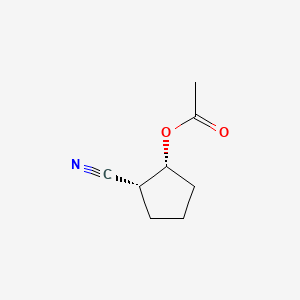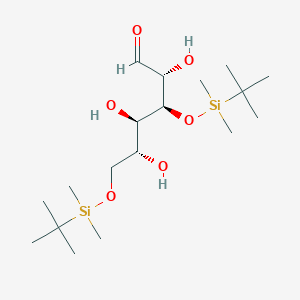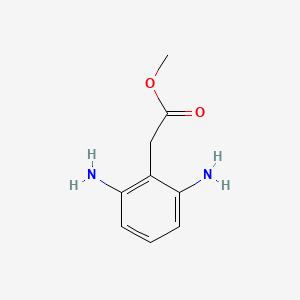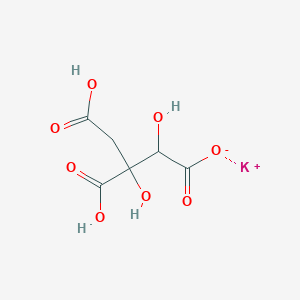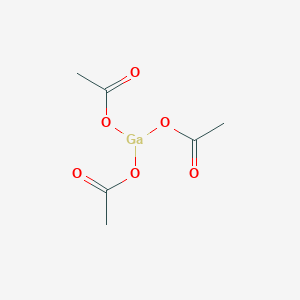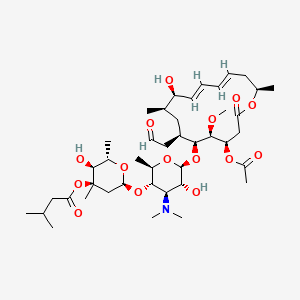
Josamycin,(S)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Josamycin is a macrolide antibiotic derived from the bacterium Streptomyces narbonensis. It is primarily used to treat various bacterial infections due to its broad-spectrum antimicrobial activity . Josamycin is particularly effective against gram-positive bacteria and some gram-negative bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Josamycin is produced through fermentation by the bacterium Streptomyces narbonensis. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions to produce the antibiotic . The compound is then extracted and purified using various chromatographic techniques .
Industrial Production Methods
Industrial production of Josamycin involves large-scale fermentation processes. The bacterium Streptomyces narbonensis is grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are optimized to maximize yield . After fermentation, the antibiotic is extracted, purified, and formulated into various dosage forms such as tablets and capsules .
Analyse Des Réactions Chimiques
Types of Reactions
Josamycin undergoes several types of chemical reactions, including:
Oxidation: Josamycin can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in Josamycin.
Substitution: Josamycin can undergo substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Common reagents used in the chemical reactions of Josamycin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various metabolites and derivatives of Josamycin, which may have different pharmacological properties .
Applications De Recherche Scientifique
Josamycin has a wide range of scientific research applications:
Chemistry: Josamycin is used as a model compound to study macrolide antibiotics and their chemical properties.
Medicine: Josamycin is used to treat respiratory tract infections, skin infections, and sexually transmitted infections.
Industry: Josamycin is used in the pharmaceutical industry for the development of new antibiotic formulations.
Mécanisme D'action
Josamycin exerts its effects by inhibiting bacterial protein synthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, preventing the translocation of peptidyl-tRNA from the A-site to the P-site during translation . This action is primarily bacteriostatic but can be bactericidal at high concentrations . Josamycin tends to accumulate within leukocytes, which transport it to the site of infection .
Comparaison Avec Des Composés Similaires
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different spectrum of activity.
Clarithromycin: A macrolide antibiotic with improved acid stability and better oral absorption compared to Josamycin.
Azithromycin: Known for its extended half-life and broader spectrum of activity.
Uniqueness of Josamycin
Josamycin is unique due to its specific activity against certain bacterial strains and its ability to accumulate within leukocytes, enhancing its delivery to infection sites . Additionally, Josamycin has a relatively low incidence of gastrointestinal side effects compared to other macrolides .
Propriétés
Formule moléculaire |
C42H69NO15 |
|---|---|
Poids moléculaire |
828.0 g/mol |
Nom IUPAC |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-3-hydroxy-2,4-dimethyloxan-4-yl] 3-methylbutanoate |
InChI |
InChI=1S/C42H69NO15/c1-23(2)19-33(48)58-42(8)22-34(53-27(6)40(42)50)56-37-26(5)54-41(36(49)35(37)43(9)10)57-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-32(47)21-31(39(38)51-11)55-28(7)45/h12-14,16,18,23-27,29-31,34-41,46,49-50H,15,17,19-22H2,1-11H3/b13-12+,16-14+/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 |
Clé InChI |
UKNSBNVKSFTZOJ-NGVXBBESSA-N |
SMILES isomérique |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC(=O)CC(C)C)N(C)C)O)CC=O)C)O |
SMILES canonique |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)OC(=O)CC(C)C)N(C)C)O)CC=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxochromen-5-yl] acetate](/img/structure/B13830100.png)
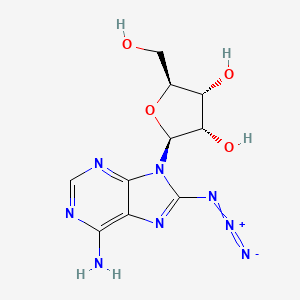
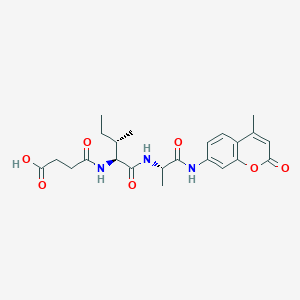
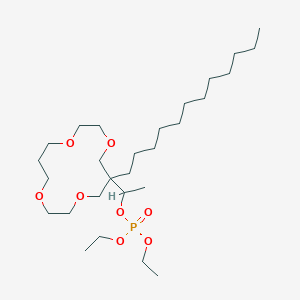


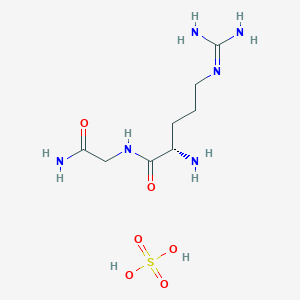
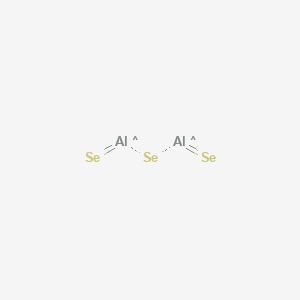
![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate](/img/structure/B13830148.png)
